molecular formula C18H32LiNO4 B15178886 Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate CAS No. 94086-41-6

Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate

Cat. No.: B15178886
CAS No.: 94086-41-6
M. Wt: 333.4 g/mol
InChI Key: BODYYTGYFYYBSY-YFKNTREVSA-M
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Description

Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate (CAS: 94086-41-6) is a lithium salt characterized by a pentadecenoate backbone (15-carbon chain with a double bond) functionalized with a 2-hydroxyethylamide group. Its molecular formula is C₁₈H₃₂LiNO₄, and it has a molecular weight of 333.39 g/mol .

Properties

CAS No.

94086-41-6

Molecular Formula

C18H32LiNO4

Molecular Weight

333.4 g/mol

IUPAC Name

lithium;(Z)-3-(2-hydroxyethylcarbamoyl)pentadec-2-enoate

InChI

InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(21)22)18(23)19-13-14-20;/h15,20H,2-14H2,1H3,(H,19,23)(H,21,22);/q;+1/p-1/b16-15-;

InChI Key

BODYYTGYFYYBSY-YFKNTREVSA-M

Isomeric SMILES

[Li+].CCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)NCCO

Canonical SMILES

[Li+].CCCCCCCCCCCCC(=CC(=O)[O-])C(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves several steps. One common method includes the reaction of pentadecenoic acid with 2-hydroxyethylamine to form the intermediate compound. This intermediate is then reacted with lithium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems and as a component in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, coatings, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate with structurally or functionally related lithium salts and organoboron compounds, focusing on molecular features, ionic conductivity, and biological relevance.

Lithium-Based Organoboron Molten Salts

A boric ester-type molten salt, synthesized from 1-(2-hydroxyethyl)-3-methylimidazolium NTf₂ and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), demonstrates ionic conductivity in the range of 1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C . While this compound shares the lithium cation and hydroxyethyl moiety with the target compound, its organoboron core and imidazolium ring enhance thermal stability and conductivity, making it suitable for electrolyte applications. In contrast, this compound lacks a boron center or aromatic system, which may limit its conductivity but improve biocompatibility for pharmaceutical uses.

Pharmaceutical Lithium Salts

The lithium salt SB251023 (structure: (4-[1-{2-(S)-hydroxy-3-(4-hydroxyphenoxy)-propylamino}cyclopentylmethyl]phenoxymethyl)phenylphosphonic acid lithium salt) is a G-protein coupled receptor ligand with a phosphonic acid group and complex aromatic framework . Unlike the target compound, SB251023’s rigid, multi-ring structure and phosphonic acid moiety enhance its binding affinity to biological targets. However, both compounds utilize lithium as a counterion to improve solubility and ionic character.

Long-Chain Lithium Carboxylates

Comparatively, this compound’s amide and hydroxyethyl groups introduce hydrogen-bonding capability, which could enhance thermal stability or self-assembly behavior in material science applications.

Data Table: Key Comparative Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ionic Conductivity (S cm⁻¹) Applications
This compound C₁₈H₃₂LiNO₄ 333.39 Pentadecenoate, hydroxyethylamide Not reported Surfactants, drug delivery (inferred)
1-(2-Hydroxyethyl)-3-methylimidazolium NTf₂/LiNTf₂ C₇H₁₁F₆LiN₃O₄S₂ 418.24 (imidazolium) Imidazolium, organoboron, triflimide 1.1 × 10⁻⁴–1.6 × 10⁻⁵ Electrolytes
SB251023 Not explicitly provided ~600 (estimated) Phosphonic acid, cyclopentylmethylphenoxy Not applicable GPCR ligand

Research Findings and Implications

  • Structural Flexibility vs. Conductivity : The molten salt in achieves higher ionic conductivity due to its boron and triflimide groups, whereas the target compound’s lack of these features may limit its use in conductive materials.

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